![molecular formula C19H11BrN4S B14211279 4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline CAS No. 832151-34-5](/img/structure/B14211279.png)
4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline is a complex heterocyclic compound that incorporates a quinoline core, a thiazolo[3,2-b][1,2,4]triazole moiety, and a 4-bromophenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the formation of the thiazolo[3,2-b][1,2,4]triazole ring system, followed by its attachment to the quinoline core. Key steps may involve cyclization reactions, halogenation, and coupling reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule, particularly at the bromophenyl group and the quinoline core
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[3,2-b][1,2,4]triazole derivatives: These compounds share the thiazolo[3,2-b][1,2,4]triazole core and exhibit similar biological activities.
Quinoline derivatives: Compounds with a quinoline core are known for their diverse pharmacological properties.
4-Bromophenyl derivatives: These compounds are often used in medicinal chemistry for their biological activities.
Uniqueness
4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline is unique due to its combination of the quinoline core, thiazolo[3,2-b][1,2,4]triazole moiety, and 4-bromophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
832151-34-5 |
|---|---|
Formule moléculaire |
C19H11BrN4S |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
6-(4-bromophenyl)-2-quinolin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C19H11BrN4S/c20-13-7-5-12(6-8-13)17-11-25-19-22-18(23-24(17)19)15-9-10-21-16-4-2-1-3-14(15)16/h1-11H |
Clé InChI |
QQSVCRBBNWNBAB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)C3=NN4C(=CSC4=N3)C5=CC=C(C=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


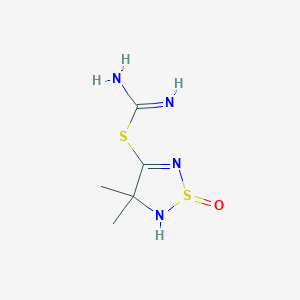

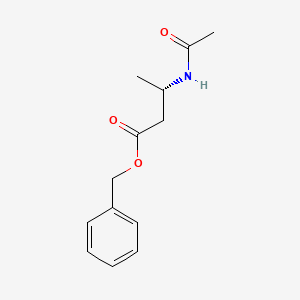
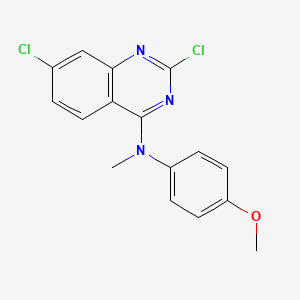
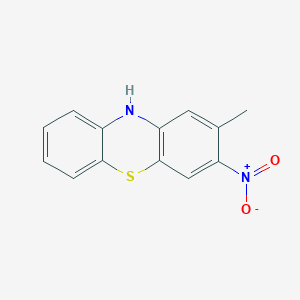
![1-[2,3-Bis(methoxymethoxy)propyl]-1H-imidazole](/img/structure/B14211238.png)

![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
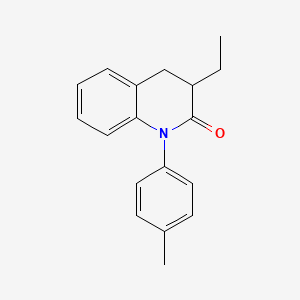
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)



